SPR Binding Affinity Comparison
In a direct head-to-head surface plasmon resonance (SPR) analysis, EPZ004777 binds DOT1L with 1:1 stoichiometry and a dissociation constant (KD) of 0.25 nM, while SGC0946 exhibits a KD of 0.06 nM [1]. This ~4.2-fold difference in binding affinity reflects the brominated adenine ring modification in SGC0946 that enhances target residence time [1]. For experimental designs requiring defined target engagement kinetics, EPZ004777 provides a distinct binding profile rather than serving as a weaker analog substitute.
~4.2-fold lower affinity, 1:1 stoichiometry
| Evidence Dimension | Binding affinity (dissociation constant, KD) |
|---|---|
| Target Compound Data | KD = 0.25 nM |
| Comparator Or Baseline | SGC0946: KD = 0.06 nM |
| Quantified Difference | ~4.2-fold lower affinity (higher KD) for EPZ004777 |
| Conditions | Biacore SPR, single-cycle kinetics with five concentrations, DOT1L protein, 1:1 stoichiometry |
Why This Matters
This quantitative difference in target residence time informs experimental design when comparing DOT1L inhibitor mechanisms or interpreting cellular washout kinetics.
- [1] Yu W, Chory EJ, Wernimont AK, et al. Catalytic site remodelling of the DOT1L methyltransferase by selective inhibitors. Nat Commun. 2012;3:1288. Figure 3a. View Source
